Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to the Pharmacological Effects of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine and Its Analogs
Introduction: Charting the Landscape of Phenethylamine Psychedelics
The study of psychoactive compounds has long been a cornerstone of neuroscience, offering profound insights into the mechanisms of consciousness, perception, and mood. Within this field, the phenethylamine class, exemplified by the naturally occurring psychedelic mescaline (3,4,5-trimethoxyphenethylamine), represents a foundational scaffold for psychoactive drug discovery.[1][2] The systematic modification of the mescaline structure has given rise to a vast family of analogs, each with a unique pharmacological profile.[3][4]
This guide focuses on (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine , an N-isopropyl derivative of the mescaline backbone, and its structural analogs. By examining how subtle changes to the molecule—such as altering the N-alkyl substituent, modifying the alkoxy groups on the phenyl ring, or introducing an alpha-methyl group—impact its interaction with key neurological targets, we can elucidate critical structure-activity relationships (SAR). This knowledge is invaluable for researchers, scientists, and drug development professionals aiming to design novel ligands with tailored selectivity and functional activity for therapeutic applications, particularly in the burgeoning field of psychedelic-assisted therapy.[2][5]
The primary mechanism of action for mescaline and its psychedelic analogs is agonism at the serotonin 2A receptor (5-HT₂AR).[1][5][6] Therefore, this guide will place significant emphasis on comparing the effects of these compounds on 5-HT₂AR binding and functional activation, while also considering their interactions with other relevant receptors such as the 5-HT₂C and 5-HT₁A subtypes.[7] We will delve into the causality behind experimental choices, present supporting data in a clear and comparative format, and provide detailed protocols for key in vitro and in vivo assays.
The Core Scaffold: Understanding Structure-Activity Relationships (SAR)
The potency and qualitative effects of a phenethylamine analog are dictated by its three-dimensional shape and electronic properties, which determine how well it fits into and activates its target receptors. The key areas for modification on the mescaline scaffold are the amine nitrogen (N), the phenyl ring, and the ethylamine sidechain.
N-Alkylation: The Role of the Isopropyl Group
The parent compound of this guide features an N-isopropyl group. Generally, increasing the size of the N-alkyl substituent on phenethylamines can influence receptor affinity and selectivity. While comprehensive data on the N-isopropyl derivative is limited, we can infer its likely properties from broader SAR principles. N-substitution can decrease potency at the 5-HT₂AR compared to the primary amine (like mescaline), but it may also alter functional selectivity or introduce activity at other receptors. The bulky isopropyl group may sterically hinder optimal binding at the 5-HT₂AR, potentially reducing affinity compared to mescaline or its N-methyl analog.
Phenyl Ring Substitution: The "Scaline" Analogs
The term "scaline" refers to analogs of mescaline where the 4-position methoxy group is replaced by a longer alkoxy chain.[3] This modification has a profound impact on potency.
-
Escaline (4-Ethoxy-3,5-dimethoxyphenethylamine): Replacing the 4-methoxy group with an ethoxy group generally increases potency.[8][9] This is likely due to a combination of factors, including increased lipophilicity, which may enhance blood-brain barrier penetration, and potentially a more favorable interaction within a hydrophobic pocket of the 5-HT₂AR binding site.[9]
-
Proscaline (4-Propoxy-3,5-dimethoxyphenethylamine): Further extending the chain to a propoxy group continues this trend, with proscaline demonstrating even greater potency than escaline in rodent models.[8][9]
Alpha-Methylation: The Amphetamine Analogs (3C-Series)
Adding a methyl group to the alpha-carbon of the ethylamine side chain creates the corresponding amphetamine analog. This modification significantly increases metabolic resistance to monoamine oxidase (MAO), prolonging the compound's duration of action and often increasing its potency.[10]
-
TMA (3,4,5-Trimethoxyamphetamine): As the alpha-methylated version of mescaline, TMA is more potent.[2][8]
-
3C-E (4-Ethoxy-3,5-dimethoxyamphetamine) & 3C-P (3,5-Dimethoxy-4-propoxyamphetamine): Similar to the phenethylamine series, extending the 4-alkoxy group in the amphetamine series also increases potency.[8][9]
The structural relationships can be visualized as follows:
Caption: Logical relationships between mescaline and its key structural analogs.
Comparative Pharmacological Data
The following tables summarize available in vitro receptor binding data and in vivo behavioral data for mescaline and several key analogs. This allows for a direct comparison of how structural modifications impact pharmacology.
Table 1: In Vitro Receptor Binding Affinities (Kᵢ, nM)
Lower Kᵢ values indicate higher binding affinity.
| Compound | 5-HT₂AR | 5-HT₂CR | 5-HT₁AR | Data Source(s) |
| Mescaline | 4,000 - 5,500 | 13,000 | >10,000 | [7][9] |
| Escaline | 2,100 | 11,000 | >10,000 | [9] |
| Proscaline | 1,400 | 6,500 | >10,000 | [7] |
| TMA | 1,400 | 11,000 | >10,000 | [7] |
| 3C-E | 520 | 4,200 | >10,000 | [7] |
| 3C-P | 320 | 3,100 | >10,000 | [7] |
Analysis: The data clearly shows that both extending the 4-alkoxy chain (Mescaline → Escaline → Proscaline) and adding an alpha-methyl group (Mescaline → TMA) increase binding affinity for the 5-HT₂AR. The combination of these modifications (e.g., in 3C-E and 3C-P) results in the highest affinity ligands in this series.[7] Notably, all listed compounds show significantly lower affinity for the 5-HT₂C and 5-HT₁A receptors, highlighting their relative selectivity for the 5-HT₂AR.
Table 2: In Vivo Behavioral Potency (Head-Twitch Response in Mice)
The head-twitch response (HTR) in rodents is a well-validated behavioral proxy for 5-HT₂AR activation and correlates strongly with hallucinogenic potency in humans.[8][11][12] Lower ED₅₀ values indicate higher potency.
| Compound | ED₅₀ (mg/kg) | Relative Potency (vs. Mescaline) | Data Source(s) |
| Mescaline | 25.8 | 1.0x | [8][9] |
| Escaline | 14.5 | ~1.8x | [8][9] |
| Proscaline | 9.1 | ~2.8x | [8][9] |
| TMA | 13.1 | ~2.0x | [8][9] |
| 3C-E | 6.2 | ~4.2x | [8][9] |
| 3C-P | 4.6 | ~5.6x | [8][9] |
Analysis: The in vivo data corroborates the in vitro binding affinities. The trend of increasing potency by extending the 4-alkoxy chain and by alpha-methylation is consistent and even more pronounced.[8][9] This demonstrates a clear and predictable structure-activity relationship for this series of phenethylamines, providing a strong foundation for the rational design of new compounds.
Experimental Protocols
To ensure scientific rigor and reproducibility, the methods used to generate the comparative data above must be robust and well-defined. Below are detailed protocols for key assays.
Protocol 1: In Vitro 5-HT₂AR Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.
Causality: The choice of a competitive binding assay is foundational for characterizing a new ligand. It provides a quantitative measure of affinity (how tightly the ligand binds) for the target receptor, which is the first step in understanding its potential biological activity. [³H]ketanserin is a classic and well-validated antagonist radioligand for the 5-HT₂AR.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Tissue Preparation: Homogenize HEK293 cells stably expressing the human 5-HT₂AR in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate, discard the supernatant, and resuspend the pellet (cell membranes) in fresh buffer. Determine protein concentration using a Bradford assay.
-
Assay Setup: In a 96-well plate, add in order:
-
Assay Buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA).
-
Test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Radioligand (e.g., [³H]ketanserin at a final concentration of ~1 nM).
-
Cell membrane preparation (e.g., 20-40 µg protein per well).
-
Include wells for "total binding" (no test compound) and "non-specific binding" (with a high concentration of a non-labeled competitor, e.g., 10 µM mianserin).
-
Incubation: Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding). Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Protocol 2: In Vitro 5-HT₂AR Functional Assay (Calcium Flux)
This protocol measures the functional potency (EC₅₀) and efficacy of a test compound by quantifying the increase in intracellular calcium that occurs upon Gq-protein coupled receptor activation.[6][13]
Causality: While a binding assay measures affinity, it doesn't distinguish between agonists, antagonists, or inverse agonists. A functional assay is essential to determine if the ligand activates the receptor and to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ). The 5-HT₂AR is a Gq-coupled receptor, and its activation leads to a measurable release of intracellular calcium, making a calcium flux assay a direct and reliable readout of receptor activation.[13]
Step-by-Step Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing the human 5-HT₂AR in a black, clear-bottom 96-well plate and grow to ~90% confluency.
-
Dye Loading: Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). Incubate in the dark at 37°C for 60 minutes.
-
Washing: Gently wash the cells with buffer to remove excess extracellular dye.
-
Compound Addition: Prepare serial dilutions of the test compounds in buffer.
-
Measurement: Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation). Measure the baseline fluorescence for ~20 seconds. Then, automatically add the test compounds to the wells and continue to measure the fluorescence intensity every 1-2 seconds for at least 3 minutes.
-
Data Analysis: For each well, calculate the peak fluorescence response minus the baseline. Plot the response against the log concentration of the test compound. Use a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum possible effect).
Protocol 3: In Vivo Head-Twitch Response (HTR) Assay in Mice
This assay quantifies the 5-HT₂AR-mediated behavioral effects of a compound in a living animal.[11][12]
Causality: In vitro assays, while crucial, do not account for pharmacokinetics (absorption, distribution, metabolism, excretion) or the complex neural circuitry of a living organism. The HTR is a robust, quantifiable behavior in mice that is specifically mediated by 5-HT₂AR activation and has high predictive validity for psychedelic effects in humans, making it an essential in vivo tool for preclinical assessment.[8][12]
Caption: Experimental workflow for the mouse head-twitch response (HTR) assay.
Step-by-Step Methodology:
-
Animals: Use male C57BL/6J mice (8-12 weeks old). House them in a controlled environment with a 12-hour light/dark cycle and allow them to acclimate for at least one week before testing.
-
Drug Administration: Dissolve test compounds in a sterile vehicle (e.g., 0.9% saline). Administer the drug or vehicle via intraperitoneal (i.p.) injection. Test a range of doses for each compound, with 8-10 mice per dose group.
-
Observation: Immediately after injection, place each mouse individually into a clear cylindrical observation chamber.
-
Scoring: Allow the mice a brief habituation period (e.g., 5 minutes). Then, for a set period (e.g., 30-60 minutes), a trained observer blind to the experimental conditions will count the number of head twitches. A head twitch is defined as a rapid, convulsive rotational movement of the head that is not associated with grooming.
-
Data Analysis: For each dose group, calculate the mean number of head twitches. Plot the mean HTR count against the drug dose. Use non-linear regression to fit a dose-response curve and calculate the ED₅₀ (the dose that produces 50% of the maximum observed effect).
Conclusion and Future Directions
The comparative analysis of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine and its analogs reveals clear and predictable structure-activity relationships centered on the 5-HT₂AR. The data strongly supports that extending the 4-alkoxy chain and introducing an alpha-methyl group are effective strategies for increasing both in vitro binding affinity and in vivo potency in this phenethylamine series.
While the N-isopropyl derivative at the core of this guide has not been as extensively studied as the other analogs, its properties can be reasonably predicted based on these established trends. Future research should focus on the direct synthesis and characterization of this and other N-substituted analogs to fully map the SAR at this position. Specifically, determining how N-alkylation affects functional selectivity—whether it biases the receptor towards G-protein or β-arrestin signaling pathways—could be a particularly fruitful avenue of investigation, as this is thought to be a key determinant of a psychedelic's qualitative effects and therapeutic potential.[6]
By combining rational drug design with the robust experimental protocols outlined here, researchers can continue to develop novel chemical probes to explore the function of the serotonergic system and create next-generation therapeutics for a range of psychiatric and neurological disorders.
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